

Application Notes and Protocols for Utilizing Tetrachloroethylene in Infrared Spectroscopy

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Compound of Interest

Compound Name: Tetrachloroethylene

Cat. No.: B127269

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For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for the use of **tetrachloroethylene** as a solvent in infrared (IR) spectroscopy. This document is intended to guide researchers, scientists, and professionals in drug development in the effective and safe application of this solvent for qualitative and quantitative analysis.

Introduction to Tetrachloroethylene in IR Spectroscopy

Tetrachloroethylene (C_2Cl_4), also known as perchloroethylene (PCE), is a colorless, non-flammable liquid with a characteristic ether-like odor.^[1] Its primary advantage as an infrared spectroscopy solvent lies in its simple molecular structure, which results in a relatively simple IR spectrum with broad regions of transparency. This makes it particularly suitable for analyzing compounds with C-H bonds, such as oils, greases, and total petroleum hydrocarbons (TPH), as **tetrachloroethylene** itself lacks C-H bonds that would otherwise interfere with the analysis.^[2]^[3]^[4] It serves as a viable alternative to previously used solvents like Freon-113 and carbon tetrachloride, which have been phased out due to their environmental impact.^[3]^[5]

Properties and Specifications of Tetrachloroethylene

For reliable and reproducible results in IR spectroscopy, the use of high-purity, spectroscopy-grade **tetrachloroethylene** is crucial.^[6] Key physical and chemical properties, along with typical specifications for IR-grade solvent, are summarized below.

Table 1: Physical and Chemical Properties of Tetrachloroethylene

Property	Value
Chemical Formula	C ₂ Cl ₄
Molar Mass	165.83 g/mol
Appearance	Clear, colorless liquid ^[1]
Odor	Ether-like ^[1]
Density (at 20°C)	1.622 g/cm ³
Boiling Point	121.1 °C
Melting Point	-22.4 °C
Solubility in Water (at 20°C)	0.15 g/L
Refractive Index (at 20°C)	1.505

Table 2: Specifications for IR Spectroscopy Grade Tetrachloroethylene

Specification	Limit
Assay (G.C.)	≥ 99.8% ^[7]
Water Content	≤ 0.005% ^[7]
Non-volatile Matter	≤ 0.001% ^[7]
**Hydrocarbon Interference (at 2930 cm ⁻¹) **	< 5 ppm ^{[4][8]}
Acidity	≤ 0.0005 meq/g ^[7]

Spectral Properties of Tetrachloroethylene

Tetrachloroethylene's utility in IR spectroscopy is defined by its "spectral windows," which are regions of the infrared spectrum where it exhibits minimal absorption. The most significant of these is the region where C-H stretching vibrations occur.

Figure 1: Infrared Spectrum of Tetrachloroethylene

A representative IR spectrum of **tetrachloroethylene** would be displayed here, highlighting the regions of transparency.

The key spectral feature of **tetrachloroethylene** is its exceptional baseline in the 3200–2700 cm^{-1} region, which is critical for the quantitative analysis of hydrocarbons.^{[4][8]} The primary absorption bands of liquid **tetrachloroethylene** are located at approximately 910 cm^{-1} and 780 cm^{-1} .

Safety Precautions

Tetrachloroethylene is a hazardous substance and must be handled with appropriate safety measures to minimize exposure.

- **Handling:** Always work in a well-ventilated area, preferably within a chemical fume hood.^[2]
^[9] Avoid inhalation of vapors and contact with skin and eyes.^{[2][9]} Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.^[2]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and metals.^[2]
- **Disposal:** Dispose of **tetrachloroethylene** waste in accordance with local, state, and federal regulations. Do not pour down the drain.^[9]
- **Health Hazards:** **Tetrachloroethylene** is a central nervous system depressant and is classified as a probable human carcinogen.^{[2][10]} Acute exposure can cause dizziness, headache, and nausea, while chronic exposure can lead to liver and kidney damage.^[10]

Application Note 1: Determination of Oil and Grease in Water

This protocol describes the quantitative determination of oil and grease in water samples using **tetrachloroethylene** extraction followed by FT-IR analysis, based on methods similar to ASTM D7066 and EPA method 418.1.[3]

Principle

Oil and grease are extracted from an acidified water sample into **tetrachloroethylene**. The concentration of the extracted hydrocarbons is then determined by measuring the absorbance of the C-H stretching vibrations (around 2930 cm^{-1}) in the infrared spectrum.

Apparatus and Reagents

- Fourier-Transform Infrared (FT-IR) Spectrometer
- 10 mm path length quartz cuvettes
- Separatory funnel (1 L) with a PTFE stopcock
- Volumetric flasks (50 mL, 100 mL)
- Pipettes
- Glass funnels
- Filter paper (Whatman No. 40 or equivalent)
- **Tetrachloroethylene** (IR spectroscopy grade)
- Sulfuric acid (1:1 v/v)
- Anhydrous sodium sulfate
- Reference oil standard (e.g., a mixture of n-hexadecane and isooctane)

Experimental Protocol

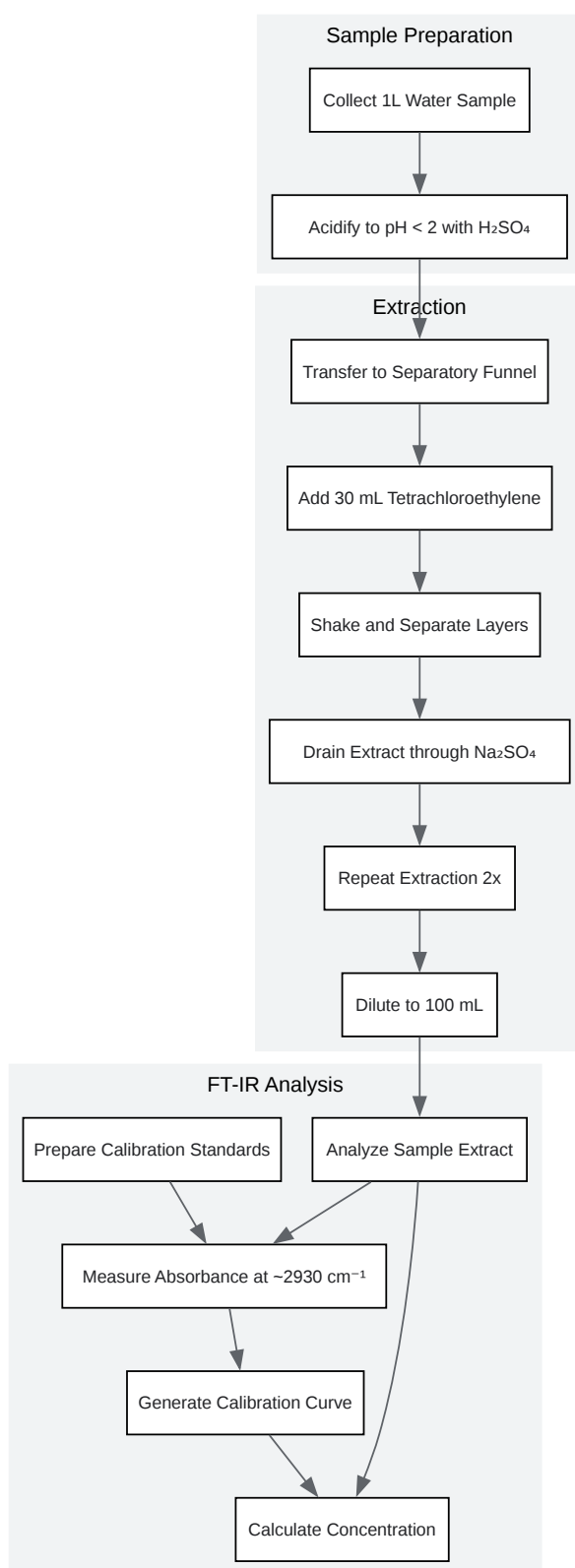
1. Sample Collection and Preparation a. Collect a representative 1 L water sample in a glass bottle. b. Acidify the sample to a pH of 2 or less by adding 1:1 sulfuric acid (typically 5 mL). This inhibits bacterial degradation of the oil and grease.
2. Extraction a. Transfer the acidified sample to a 1 L separatory funnel. b. Add 30 mL of **tetrachloroethylene** to the separatory funnel. c. Stopper the funnel and shake vigorously for 2 minutes, periodically venting the pressure. d. Allow the layers to separate. The **tetrachloroethylene**, being denser than water, will be the bottom layer. e. Drain the **tetrachloroethylene** layer through a funnel containing a small amount of anhydrous sodium sulfate (to remove residual water) into a 100 mL volumetric flask. f. Repeat the extraction two more times with fresh 30 mL portions of **tetrachloroethylene**, combining the extracts in the same volumetric flask. g. After the final extraction, rinse the filter paper and sodium sulfate with a small amount of **tetrachloroethylene** and collect the rinsing in the volumetric flask. h. Bring the final volume of the extract to 100 mL with **tetrachloroethylene**.
3. Calibration a. Prepare a stock solution of the reference oil in **tetrachloroethylene** (e.g., 1000 mg/L). b. Prepare a series of calibration standards by diluting the stock solution with **tetrachloroethylene** to cover the expected concentration range of the samples (e.g., 5, 10, 20, 50, and 100 mg/L). c. Record the infrared spectrum of each standard in a 10 mm quartz cuvette from 3200 cm^{-1} to 2700 cm^{-1} . d. Measure the absorbance at the C-H stretching peak maximum (approximately 2930 cm^{-1}). e. Plot a calibration curve of absorbance versus concentration.
4. Sample Analysis a. Record the infrared spectrum of the sample extract under the same conditions as the standards. b. Measure the absorbance at the same wavenumber used for calibration. c. Determine the concentration of oil and grease in the extract from the calibration curve. d. Calculate the concentration of oil and grease in the original water sample using the following formula: $\text{Concentration (mg/L)} = (\text{Concentration from curve (mg/L)} \times \text{Volume of extract (L)}) / \text{Volume of water sample (L)}$

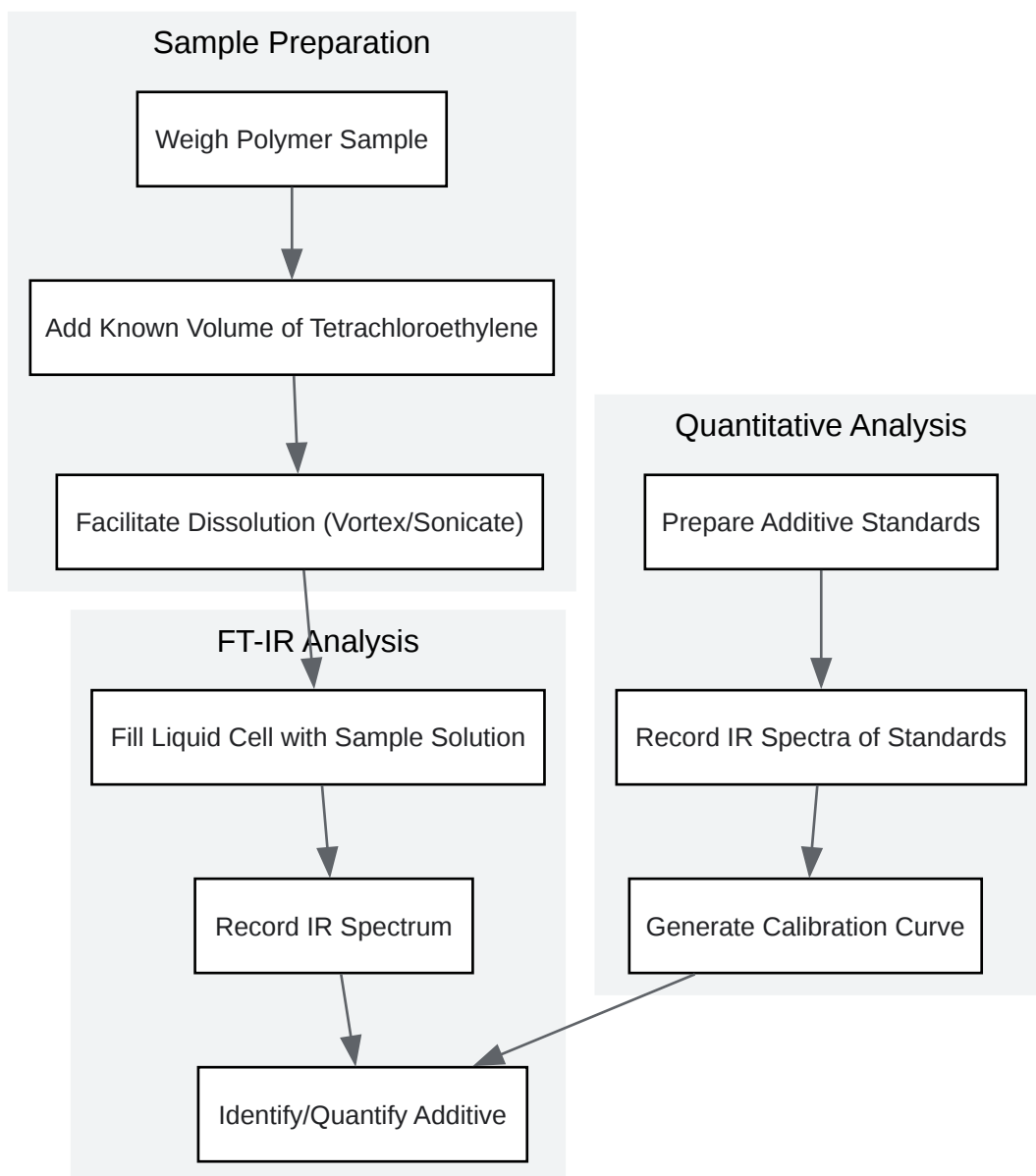
Data Presentation

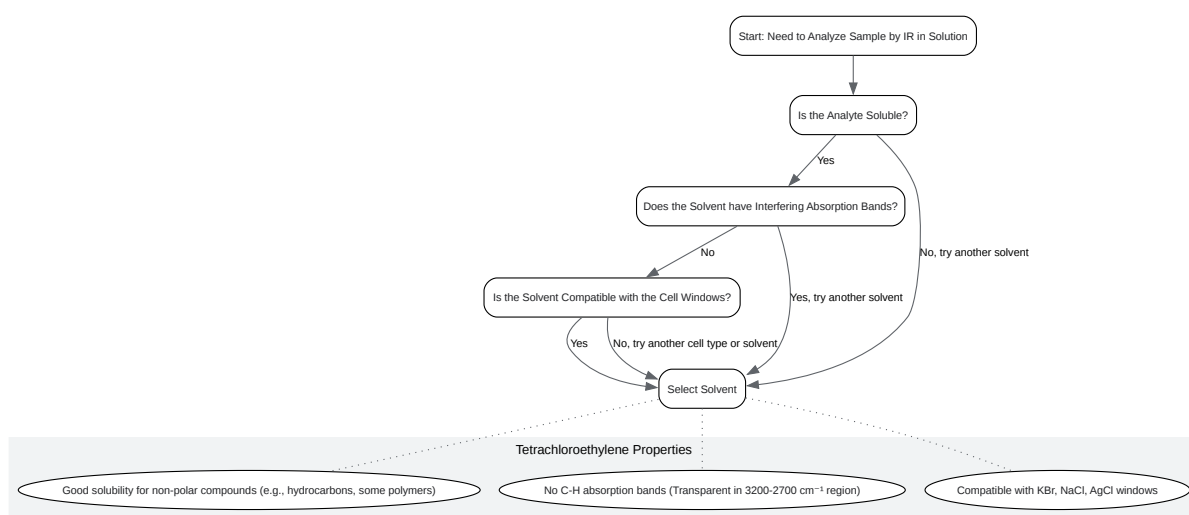
Table 3: Typical Performance Data for Oil and Grease Analysis in Water

Parameter	Typical Value
Wavenumber for Analysis	~2930 cm ⁻¹ (CH ₂ stretching)
Calibration Range	0 - 400 mg/L[9]
Detection Limit	< 0.5 mg/L[2]
Extraction Efficiency	~93%[2]
Precision (RSD)	< 5%

Experimental Workflow







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